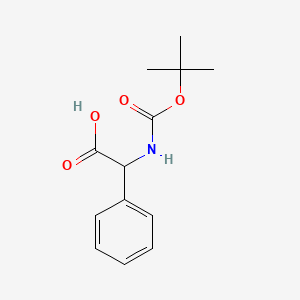![molecular formula C14H7ClF3N3O2 B2609482 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 303148-24-5](/img/structure/B2609482.png)
3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .Molecular Structure Analysis
The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .Physical And Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .科学的研究の応用
Herbicidal Applications
The compound 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine has shown potential applications in the agricultural sector. Studies have highlighted its herbicidal properties, particularly against graminaceous plants. For instance, a series of novel compounds, structurally related to the mentioned chemical, exhibited a moderate to high level of activity against various weeds, with certain derivatives showing potent activity without causing crop injury. This suggests its utility in weed management practices (Tajik & Dadras, 2011).
Anticancer Activity
Research in medicinal chemistry has explored the anticancer properties of compounds related to this compound. A novel series of 1,3,4-oxadiazole derivatives, for example, has been synthesized and shown to possess anticancer activities. Certain compounds in this series have been reported to exhibit significant cytotoxic effects on MCF-7 breast cancer cell lines, suggesting potential utility in cancer treatment (Redda & Gangapuram, 2007).
Photophysical Properties
Compounds structurally related to this compound have also been studied for their photophysical properties. Iridium complexes with this compound as part of their structure have shown potential in light-emitting diode (LED) applications. Their emissions and device efficiency can be manipulated by introducing different ligands, indicating their potential in the development of electronic devices and displays (Liu et al., 2015).
作用機序
Oxadiazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-10-5-8(14(16,17)18)6-19-13(10)23-11-4-2-1-3-9(11)12-21-20-7-22-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLGPPFHLHTEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609402.png)

![2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609405.png)
![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)
![Ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)
![3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609409.png)

![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609412.png)
![3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2609415.png)
![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2609419.png)
